3,3'-Dibromo-2,2'-bibenzo[b]thiophene
Overview
Description
3,3'-Dibromo-2,2'-bibenzo[b]thiophene is a useful research compound. Its molecular formula is C16H8Br2S2 and its molecular weight is 424.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Substitution Reactions
- 3,3'-Dibromo-2,2'-bibenzo[b]thiophene is utilized in substitution reactions, specifically in bromination and nitration processes. For instance, bromination of benzo[b]thiophen derivatives has been studied to yield various bromo-derivatives, showcasing its reactivity and versatility in chemical synthesis (Cooper, Ewing, Scrowston, & Westwood, 1970).
Organic Electronics and Semiconductors
- The compound's derivatives, particularly those with carbon–carbon unsaturated bonds, have been synthesized and studied for their potential in organic electronics. Research indicates that these derivatives exhibit p-type behavior and can be used in thin-film transistors, highlighting their significance in the field of organic semiconductors (Wang, Wei, Meng, Zhao, Xu, Li, & Hu, 2010).
Sensor Development
- Derivatives of this compound have been employed in the development of fluorescence sensors, such as for the detection of caffeine. This highlights its applicability in sensor technology and analytical chemistry (Luisier, Ruggi, Steinmann, Favre, Gaeng, Corminboeuf, & Severin, 2012).
Pharmaceutical Synthesis
- In the pharmaceutical industry, derivatives of this compound are important as intermediates in the synthesis of various drugs, especially those acting as selective estrogen receptor modulators. These derivatives are often synthesized through intramolecular cyclization processes (David, Perrin, Pellet-Rostaing, Fournier dit Chabert, & Lemaire, 2005).
Properties
IUPAC Name |
3-bromo-2-(3-bromo-1-benzothiophen-2-yl)-1-benzothiophene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Br2S2/c17-13-9-5-1-3-7-11(9)19-15(13)16-14(18)10-6-2-4-8-12(10)20-16/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWLUHAYMMMYSRW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C3=C(C4=CC=CC=C4S3)Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Br2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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